![molecular formula C12H14ClF3N2O B1416712 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride CAS No. 1171417-73-4](/img/structure/B1416712.png)
1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride
Descripción general
Descripción
1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride is a useful research compound. Its molecular formula is C12H14ClF3N2O and its molecular weight is 294.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a trifluoromethyl group and a benzoyl moiety, which contributes to its unique biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.
This compound exerts its biological effects primarily through interactions with specific molecular targets. It has been shown to inhibit certain enzymes and modulate receptor activity, leading to various cellular responses.
Key Mechanisms:
- Enzyme Inhibition : The compound interacts with tyrosine kinases, similar to other piperazine derivatives, inhibiting their activity and affecting downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT.
- Receptor Modulation : It has been observed to bind to serotonin receptors, influencing neurotransmitter signaling which may have implications in treating neurological disorders .
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
HT29 (Colon) | 15.0 | Cell cycle arrest |
A2780 (Ovarian) | 10.0 | Inhibition of DNA synthesis |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In vitro studies have demonstrated that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Pathogen | MIC (µg/mL) | Comparison Control |
---|---|---|
Staphylococcus aureus | 3.12 | Ciprofloxacin (2) |
Escherichia coli | 12.5 | Ciprofloxacin (2) |
The results indicate that the compound is more effective against Staphylococcus aureus compared to Escherichia coli, highlighting its potential as an antibacterial agent .
Case Studies
A recent study evaluated the efficacy of this compound in combination with existing chemotherapeutic agents. The combination therapy demonstrated enhanced cytotoxicity against resistant cancer cell lines when compared to monotherapy.
- Study Design : Cancer cell lines were treated with varying concentrations of the compound alongside doxorubicin.
- Results : The combination led to a synergistic effect, reducing cell viability significantly more than either agent alone.
This suggests that the compound could be utilized in combination therapies to overcome drug resistance .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound is well-absorbed when administered orally, with a bioavailability exceeding 90%. Its metabolism primarily involves cytochrome P450 enzymes, which can be influenced by co-administered drugs.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Studies have demonstrated that 1-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride exhibits significant antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, as summarized in the table below:
Microorganism | Inhibition (%) |
---|---|
Staphylococcus aureus | 72.62 |
Escherichia coli | 25.68 |
Klebsiella pneumoniae | 59.28 |
Pseudomonas aeruginosa | 40.88 |
This suggests potential therapeutic applications in treating bacterial infections.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Research indicates that it can reduce pro-inflammatory cytokines in cell cultures, potentially through modulation of NF-kB signaling pathways.
Anticancer Activity
Significant findings indicate that this compound can induce apoptosis in cancer cell lines, particularly in triple-negative breast cancer (MDA-MB-231). The following table summarizes the IC values for various cancer cell lines:
Cell Line | IC (µM) |
---|---|
MDA-MB-231 | 6.31 |
MCF-7 | 5.5 |
MCF-10A (normal) | >100 |
The selectivity against cancer cells compared to normal cells highlights its potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus, demonstrating a significant reduction in bacterial growth comparable to standard antibiotics.
Study 2: Anticancer Properties
In laboratory settings, this compound was tested on various cancer cell lines, showing effective induction of apoptosis as evidenced by increased annexin V-FITC staining in MDA-MB-231 cells.
Propiedades
IUPAC Name |
piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)10-3-1-9(2-4-10)11(18)17-7-5-16-6-8-17;/h1-4,16H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCHTVPTLLSBCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.